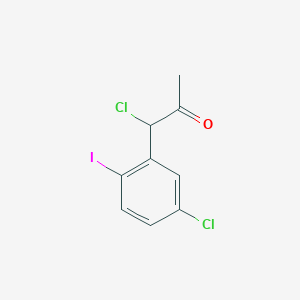![molecular formula C8H4F5N3O B14056129 Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- CAS No. 140158-12-9](/img/structure/B14056129.png)
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- is a chemical compound with the molecular formula C8H4F5N3O It is known for its unique structure, which includes a hydrazinecarboxamide group and a pentafluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- typically involves the reaction of hydrazinecarboxamide with pentafluorobenzaldehyde under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce reduced derivatives, and substitution reactions result in compounds with different functional groups.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- can be compared with other similar compounds, such as:
Hydrazinecarboxamide, 2-[(2,4-difluorophenyl)methylene]-: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in its chemical properties and reactivity.
Hydrazinecarboxamide, 2-[(2-nitrophenyl)methylene]-:
The uniqueness of Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]- lies in its pentafluorophenyl group, which imparts distinctive chemical properties and makes it suitable for specific applications in research and industry.
Propiedades
Número CAS |
140158-12-9 |
|---|---|
Fórmula molecular |
C8H4F5N3O |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
[(2,3,4,5,6-pentafluorophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H4F5N3O/c9-3-2(1-15-16-8(14)17)4(10)6(12)7(13)5(3)11/h1H,(H3,14,16,17) |
Clave InChI |
SYORFDLAKRSGMU-UHFFFAOYSA-N |
SMILES canónico |
C(=NNC(=O)N)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)

